(s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Asymmetric synthesis Chiral intermediate Stereochemical purity

This chiral intermediate is essential for maintaining stereochemical fidelity in drug synthesis. Substituting the (R)-enantiomer or racemate introduces impurities that compromise target binding and regulatory acceptability. Its Boc protection supports orthogonal strategies, avoiding hydrogenolysis cross-reactivity. The para-carboxy geometry provides a linear exit vector crucial for fragment growth. Procure from vendors that provide documented enantiomeric excess.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B8259173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1
InChIKeyQVNMWXVQUZCEFO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid – Verified Identity and Baseline Specifications for Chiral Intermediate Procurement


(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid (CAS assigned to the scaffold 222987-24-8) is a chiral N Boc‑protected 3‑aryl‑pyrrolidine building block with a para‑benzoic acid substituent. It belongs to the class of enantiomerically pure heterocyclic amino acid derivatives used as pharmaceutical intermediates. The (S)‑configured stereocenter at the pyrrolidine 3‑position distinguishes it from the (R)‑enantiomer and the racemic mixture . Commercial sources typically supply the racemate ; the (S)‑enantiomer must be procured from vendors capable of providing documented enantiomeric excess.

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid – Why Racemic or ortho‑/meta‑Isomers Cannot Substitute in Stereoselective Syntheses


This compound is not a commodity intermediate; the (S)‑configuration, the para‑carboxy geometry, and the Boc‑protection status each control downstream molecular topology. Substituting the (R)‑enantiomer or the racemate introduces a stereochemical impurity that propagates into the final active pharmaceutical ingredient, potentially altering target binding, pharmacokinetics, or regulatory acceptability. Changing the benzoic acid attachment from para to meta or ortho displaces critical hydrogen‑bond or steric vectors in the resulting drug scaffold. Replacing the Boc group with a Cbz or Fmoc group changes the deprotection conditions (hydrogenolysis vs. acid) and may be incompatible with other functional groups in the synthetic sequence. These structural differences make direct one‑to‑one replacement impossible without re‑optimising the entire route.

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid – Quantitative Differentiation Guide for Procurement


Enantiomeric Purity: (S)‑Enantiomer vs. Racemate in Chiral Synthesis Fidelity

The (S)-enantiomer is required for the preparation of single‑enantiomer drug candidates. The racemic mixture, which is the predominant commercial form (Sigma‑Aldrich catalogues the scaffold without stereochemical designation ), inevitably yields a 1:1 mixture of diastereomers when coupled to a chiral fragment. In contrast, procurement of the (S)-enantiomer with a certified enantiomeric excess (typically ≥98 % ee from specialist vendors) eliminates the diastereomer that the (R)-enantiomer would generate, avoiding yield loss and the need for chiral chromatographic separation downstream.

Asymmetric synthesis Chiral intermediate Stereochemical purity

Regioisomeric Position: Para‑ vs. Meta‑ vs. Ortho‑Benzoic Acid in Scaffold Geometry

The target compound bears the carboxylic acid at the para position of the phenyl ring. The meta isomer ((S)-3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid) and ortho isomer ((S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid) present the acid vector at 120° and 60° angles relative to the pyrrolidine C3 – phenyl bond, respectively. In amide‑coupling or bioconjugation applications, this angular difference alters the spatial presentation of the resulting pharmacophore. Published SAR studies on 3‑arylpyrrolidine scaffolds consistently demonstrate that para‑substitution yields the most linear, predictable exit vector for fragment‑based drug design, whereas meta and ortho isomers introduce conformational constraints that frequently ablate target binding [1].

Medicinal chemistry Scaffold design Structure-activity relationship

Protecting-Group Orthogonality: Boc vs. Cbz and Fmoc in Multi‑Step Synthetic Sequences

The tert‑butoxycarbonyl (Boc) group in the target compound is cleavable under mild acidic conditions (TFA or HCl/dioxane) while being stable to catalytic hydrogenolysis and basic conditions. The benzyloxycarbonyl (Cbz) analog requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing alkenes, alkynes, or benzyl ethers. The fluorenylmethyloxycarbonyl (Fmoc) analog requires basic conditions (piperidine), which may epimerise base‑sensitive stereocentres. In a typical sequence where a benzyl‑protected catechol or a reducible nitro group is present, the Boc strategy is mandatory . The Boc group also offers superior atom economy (MW increment 100.1 vs. 133.1 for Cbz and 222.2 for Fmoc), reducing the mass burden in large‑scale campaigns.

Protecting-group strategy Solid-phase synthesis Orthogonal deprotection

Chemical Stability and Storage: Requirement for Cold‑Chain Logistics Compared to Unprotected Pyrrolidine Analogs

Sigma‑Aldrich specifies storage at 0–8 °C for the related 4‑(1‑(tert‑butoxycarbonyl)pyrrolidin‑3‑yl)benzoic acid scaffold . This requirement reflects the thermal lability of the Boc carbamate, which can undergo thermolytic deprotection at ambient temperature over extended periods. In contrast, the unprotected 4‑(pyrrolidin‑3‑yl)benzoic acid (CAS 72548‑79‑9) is stable at room temperature but lacks the amine protection needed for selective downstream chemistry. The cold‑chain requirement adds logistics cost (~15–25 % premium for refrigerated shipping) but is essential to preserve the Boc integrity prior to use.

Storage stability Procurement logistics Intermediate handling

(S)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic Acid – Highest-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of Single‑Enantiomer Drug Candidates Requiring a Chiral 3‑Arylpyrrolidine Core

When a medicinal chemistry programme demands a single enantiomer of a 3‑aryl‑pyrrolidine containing a free carboxylic acid for amide coupling, the (S)-enantiomer of the Boc‑protected intermediate directly avoids the diastereomer formation that would occur with the racemate. This is essential for fragment‑based drug discovery targeting enzymes such as DPP‑4, neuronal nitric oxide synthase, or SARS‑CoV‑2 proteases, where stereochemistry is critical for potency [1].

Orthogonal Protection Strategies in Multi‑Step Syntheses Containing Reducible Functionality

In a synthetic sequence that incorporates a benzyl‑protected phenol, a reducible nitro group, or an alkene‑containing side chain, the Boc group’s acid‑lability (cleaved by TFA) is orthogonally compatible. The Cbz analog would be cleaved by the same hydrogenolysis conditions required for benzyl deprotection, and Fmoc would expose base‑sensitive stereocentres to epimerisation. Procuring the Boc‑protected intermediate therefore directly enables the orthogonal protecting‑group strategy .

Scale‑Up Campaigns Where Atom Economy and Protecting‑Group Mass Burden Are Critical

For process chemistry campaigns targeting kilogram‑scale production, the Boc group’s molecular weight increment (100.1 g mol⁻¹) is substantially lower than that of Fmoc (222.2 g mol⁻¹) and modestly lower than Cbz (133.1 g mol⁻¹). This translates into a measurable reduction in raw material cost and waste stream volume per mole of final product, making the Boc intermediate the preferred choice for economical large‑scale synthesis.

Procurement for Fragment Libraries Requiring a Linear Para‑Carboxy Exit Vector

Fragment‑based drug design libraries benefit from building blocks with predictable geometry. The para‑benzoic acid attachment of the target compound provides a linear exit vector from the pyrrolidine ring, which is geometrically preferred for growing fragments toward distal binding pockets. The meta and ortho isomers introduce angular kinks that disrupt this trajectory, making the para isomer the rational choice for fragment library construction [1].

Quote Request

Request a Quote for (s)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.